molecular formula C25H28FN3O2 B2661611 (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone CAS No. 1704533-76-5

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone

Cat. No.: B2661611
CAS No.: 1704533-76-5
M. Wt: 421.516
InChI Key: RPCWSHNQQTTXHY-UHFFFAOYSA-N
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Description

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone is a synthetic chemical compound featuring a methanone group linking a complex bipiperidine-fluorophenoxy substructure to a 1H-indol-2-yl moiety. Indole derivatives are a significant class of heterocyclic compounds widely studied in medicinal chemistry due to their presence in many biologically active molecules and their diverse pharmacological potential. Research into analogous compounds suggests that such structures are of interest for exploring interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. The specific research applications, mechanism of action, and binding affinity for this compound require further investigation and characterization by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c26-21-6-2-4-8-24(21)31-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(30)23-17-18-5-1-3-7-22(18)27-23/h1-8,17,19-20,27H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCWSHNQQTTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, (4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity .

Medicine: In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity. The bipiperidinyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bipiperidinyl or Piperazine Moieties

(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone (CAS 63925-79-1) Structure: Replaces the bipiperidinyl and 2-fluorophenoxy groups with a benzylpiperazine moiety. Molecular Formula: C₂₀H₂₁N₃O. Key Differences: The benzylpiperazine group may enhance π-π stacking interactions but reduce conformational flexibility compared to bipiperidinyl. This compound is listed as a research chemical, suggesting utility as a receptor ligand or intermediate . Application: Potential use in neurological or oncological research due to the indol-2-yl methanone motif.

Compound 14f: (±)-3′-Hydroxy-1′-(4-Methoxybenzyl)-[1,4′-Bipiperidin]-4-yl)(4-Methoxyphenyl)Methanone Structure: Shares the bipiperidinyl core but substitutes the 2-fluorophenoxy group with a 4-methoxybenzyl and 4-methoxyphenyl group. Key Differences: Methoxy groups increase electron density and may reduce metabolic stability compared to the fluoro substituent. This compound was resolved via chiral HPLC, indicating stereochemical relevance in σ1 ligand activity . Application: Demonstrated as a potent σ1 ligand, highlighting the importance of bipiperidinyl scaffolds in receptor targeting.

Indolyl Methanone Derivatives

N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide Structure: Features an indol-3-yl group linked via an amide bond instead of a methanone. Key Differences: The amide linkage may confer hydrogen-bonding capabilities but reduce rigidity compared to the methanone group. The 2-fluorobiphenyl moiety shares lipophilicity with the target compound’s 2-fluorophenoxy group .

[5-Amino-1-(2-Methyl-1H-Benzimidazol-5-yl)-1H-Pyrazol-4-yl]-(1H-Indol-2-yl)Methanone (Compound 1) Structure: Substitutes the bipiperidinyl-fluorophenoxy group with a benzimidazolyl-pyrazole system. This compound is patented for unspecified therapeutic applications .

TADF Emitters with Methanone Acceptors

Bis(4-(10H-Phenoxazin-10-yl)Phenyl)Methanone (Px2BP) Structure: Utilizes phenoxazine donors and a benzophenone acceptor. Key Differences: Larger aromatic systems enable extended conjugation, critical for TADF emission. The target compound’s indol-2-yl group may act as a weaker donor compared to phenoxazine . Application: Green TADF emitters in OLEDs, highlighting the versatility of methanone-based architectures in optoelectronics.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Potential Application
Target Compound Bipiperidinyl-Indol-2-yl 2-Fluorophenoxy C₂₃H₂₄FN₃O₂* Receptor modulation, TADF
(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone Piperazine-Indol-2-yl Benzyl C₂₀H₂₁N₃O Neurological research
Compound 14f Bipiperidinyl-Methoxyphenyl 4-Methoxybenzyl, 4-Methoxyphenyl Undisclosed σ1 Ligands
Px2BP Benzophenone-Phenoxazine Phenoxazine donors C₃₈H₂₄N₂O₃ OLED Emitters
N-(2-(1H-Indol-3-yl)Ethyl)-Propanamide Indol-3-yl-Amide 2-Fluorobiphenyl C₂₅H₂₂FN₃O Bioactive intermediates

*Estimated based on structural analogy.

Key Structural and Functional Insights

  • Fluorine Substitution: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability and lipophilicity compared to methoxy or benzyl substituents .
  • Bipiperidinyl vs.
  • Indol-2-yl vs. Indol-3-yl: The indol-2-yl methanone’s positioning may optimize π-stacking or hydrogen-bonding interactions in receptor pockets compared to indol-3-yl derivatives .

Biological Activity

The compound (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone , also known by its CAS number 1705836-94-7, has garnered attention for its potential biological activity, particularly in the context of modulating various receptor activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C25H29FN2O4
  • Molecular Weight : 440.50 g/mol
  • Purity : Typically reported at 98% .

The compound features a bipiperidine moiety linked to an indole ring through a methanone group, with a fluorophenoxy substituent that may influence its pharmacological properties.

Modulation of Chemokine Receptors

Research indicates that compounds similar to This compound serve as modulators of chemokine receptors. Chemokine receptors are crucial in immune responses and inflammatory processes. The bipiperidine derivatives have been explored for their ability to modulate receptor activity, which could have implications for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Inhibition of HIV-1 Integrase

A study highlighted the potential of bipiperidine derivatives to inhibit HIV-1 integrase (IN), an essential enzyme in the viral replication cycle. The research focused on designing small molecules that could inhibit multiple stages of the integration process. The findings suggest that these compounds could serve as dual inhibitors targeting both the strand-transfer phase and the interaction with cellular cofactors . This positions the compound as a candidate for further development in antiviral therapies.

Enzyme Interactions

The compound's interactions with specific enzymes are also noteworthy. For instance, it has been associated with cathepsin S activity, which is involved in various physiological processes including antigen presentation and tissue remodeling . Understanding these interactions can provide insights into the therapeutic potential of the compound in diseases where cathepsin S plays a role.

Case Study 1: Antiviral Activity

In a controlled study assessing the antiviral properties of similar compounds, researchers found that certain bipiperidine derivatives exhibited significant inhibitory effects on HIV replication. The study utilized both in vitro and in vivo models to demonstrate efficacy, highlighting the potential of these compounds in developing new antiviral agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of bipiperidine derivatives. The results indicated that these compounds could reduce inflammation markers in animal models of asthma, suggesting their role as therapeutic agents in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Chemokine ModulationModulates receptor activity
HIV-1 Integrase InhibitionDual inhibition potential
Cathepsin S InteractionInvolved in immune response
Anti-inflammatoryReduces inflammation markers
PropertyValue
Molecular FormulaC25H29FN2O4
Molecular Weight440.50 g/mol
Purity98%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone, and how can reaction conditions be optimized to improve yields?

  • Methodology : The compound is synthesized via multi-step coupling reactions, often involving amidation or Friedel-Crafts acylation. Yield optimization relies on solvent polarity (e.g., CHCl₃/MeOH mixtures), temperature control (room temperature to 60°C), and stoichiometric ratios of intermediates. For example, benzoylpiperidine derivatives in related studies achieved yields of 56–84% using hexane/EtOAc solvent systems and iterative purification .
  • Key Parameters : Monitor reaction progress via TLC or HPLC (retention time ~13–14 minutes at 254 nm) and characterize intermediates using 1^1H/13^13C-NMR to confirm regioselectivity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Spectroscopic Tools :

  • 1^1H-NMR (δ 1.4–3.5 ppm for piperidine protons; δ 7.1–7.9 ppm for aromatic indole/fluorophenoxy groups) .
  • IR spectroscopy to identify carbonyl stretches (~1650–1700 cm1^{-1}) and aromatic C–F bonds (~1200 cm1^{-1}) .
    • Chromatographic Methods :
  • HPLC with >95% peak area purity (C18 columns, methanol/buffer mobile phases) .
  • Elemental analysis (C, H, N within ±0.3% of theoretical values) to validate stoichiometry .

Advanced Research Questions

Q. How does the 2-fluorophenoxy substituent influence stereochemical outcomes and target binding compared to para-substituted analogs?

  • Structural Insights : Ortho-fluorine substitution induces steric hindrance, altering piperidine ring conformation and hydrogen-bonding potential. For example, fluorophenyl derivatives in σ1 receptor studies show enhanced binding affinity (e.g., compound 13c: KiK_i < 10 nM) due to fluorine’s electronegativity and van der Waals interactions .
  • Comparative Data : Para-fluorine analogs (e.g., 4-fluorophenyl in ) exhibit lower steric strain but reduced receptor selectivity, highlighting the need for conformational analysis via NOESY or X-ray crystallography .

Q. What experimental design strategies mitigate variability in cell-based assays evaluating this compound’s bioactivity?

  • Pharmacogenomic Approaches :

  • Use dose-response simulations to account for cell-line heterogeneity (e.g., EC₅₀ variability ±20% across replicates) .
  • Normalize data using reference inhibitors (e.g., σ1 antagonist BD1063) and control for off-target effects via CRISPR/Cas9 knockout models .
    • Statistical Validation : Apply Hill slope analysis and AUC metrics to distinguish compound efficacy from background noise .

Q. How can molecular docking predictions for this compound’s σ1 receptor interaction be reconciled with conflicting binding assay data?

  • Computational-Experimental Integration :

  • Validate docking poses (e.g., AutoDock Vina) using mutagenesis data on σ1 receptor residues (e.g., Glu172 and Tyr173) .
  • Address discrepancies by testing solvent-accessible conformers via molecular dynamics simulations (AMBER force fields) .
    • Case Study : Compound 13c’s NMR-derived torsion angles (δ 2.7–3.5 ppm for piperidine protons) correlate with docked low-energy conformers, resolving mismatches between predicted and observed KdK_d values .

Data Contradiction Analysis

Q. Why do synthetic yields for similar benzoylpiperidine derivatives vary widely (25–84%), and how can reproducibility be improved?

  • Root Causes :

  • Competing side reactions (e.g., over-acylation) in polar solvents like MeOH .
  • Impurities in starting materials (e.g., 4-isopropylbenzoic acid purity <98% reduces coupling efficiency) .
    • Solutions :
  • Optimize protecting group strategies (e.g., tert-butyloxycarbonyl for amine intermediates) .
  • Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted reagents .

Biological Activity Profiling

Q. What in vitro models are most suitable for evaluating this compound’s neuropharmacological potential?

  • Assay Systems :

  • Radioligand displacement assays (e.g., 3^3H-(+)-pentazocine for σ1 receptor affinity) .
  • Calcium flux assays in SH-SY5Y neuroblastoma cells to assess functional antagonism .
    • Dose Optimization : Test concentrations between 1 nM–10 µM, accounting for plasma protein binding artifacts .

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